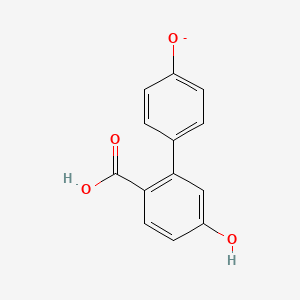

4-(2-Carboxy-5-hydroxyphenyl)phenolate

説明

4-(2-Carboxy-5-hydroxyphenyl)phenolate is a phenolic compound featuring two aromatic rings: a phenolate anion (deprotonated phenol) and a substituted phenyl group. The substituents include a carboxylic acid (-COOH) at position 2 and a hydroxyl (-OH) group at position 5 on the adjacent phenyl ring.

特性

分子式 |

C13H9O4- |

|---|---|

分子量 |

229.21 g/mol |

IUPAC名 |

4-(2-carboxy-5-hydroxyphenyl)phenolate |

InChI |

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7,14-15H,(H,16,17)/p-1 |

InChIキー |

SCWVSCKULZJRIH-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Carboxy-5-hydroxyphenyl)phenolate and related phenolate derivatives:

Key Findings:

Acidity and Solubility: 4-(2-Carboxy-5-hydroxyphenyl)phenolate is expected to exhibit higher acidity than Sodium 4-(methoxycarbonyl)phenolate (pKa ~8.4) due to the electron-withdrawing -COOH group, which stabilizes the phenolate anion . Sodium salts (e.g., Sodium 4-(methoxycarbonyl)phenolate) enhance water solubility, whereas Reichardt’s dye and the GFP chromophore rely on zwitterionic or conjugated systems for solubility .

Functional Roles: Antioxidant Activity: Thymol derivatives with polar groups (e.g., -CH₂OH) show superior antioxidant properties compared to non-substituted phenols, suggesting that 4-(2-Carboxy-5-hydroxyphenyl)phenolate may also exhibit strong radical-scavenging activity .

Toxicity and Biodegradability: Sodium 4-(methoxycarbonyl)phenolate is notable for its low toxicity and environmental safety (readily biodegradable) , whereas thymol derivatives may require dose optimization due to cellular toxicity .

Structural Complexity: Reichardt’s dye and the GFP chromophore feature intricate π-conjugated systems, enabling unique optical properties. In contrast, 4-(2-Carboxy-5-hydroxyphenyl)phenolate’s simpler structure may favor synthetic accessibility and modular derivatization .

Notes

- Data Limitations: Direct experimental data on 4-(2-Carboxy-5-hydroxyphenyl)phenolate are absent in the provided evidence; comparisons rely on structurally analogous compounds.

- Contradictions: Sodium 4-(methoxycarbonyl)phenolate is non-toxic in mammals but harmful to aquatic life , highlighting the need for context-specific safety assessments.

- Research Gaps: Further studies are needed to elucidate the biological activity, photophysical properties, and synthetic routes for 4-(2-Carboxy-5-hydroxyphenyl)phenolate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。